molecular formula C17H20FN3O3S B2700419 2-{[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2380009-86-7

2-{[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2700419
CAS No.: 2380009-86-7
M. Wt: 365.42
InChI Key: PIRNFOIJCAXNBF-UHFFFAOYSA-N
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Description

2-{[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound with a molecular formula of C17H20FN3O3S It is characterized by the presence of a pyrimidine ring, a piperidine ring, and a sulfonyl group attached to a fluorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with piperidine to form the sulfonylpiperidine intermediate. This intermediate is then reacted with 2-chloropyrimidine in the presence of a base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions ortho to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

2-{[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine
  • 2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]methoxy]pyrimidine

Uniqueness

Compared to similar compounds, 2-{[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its specific substitution pattern on the piperidine ring. This structural feature can influence its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3S/c1-13-11-15(3-4-16(13)18)25(22,23)21-9-5-14(6-10-21)12-24-17-19-7-2-8-20-17/h2-4,7-8,11,14H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRNFOIJCAXNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)COC3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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